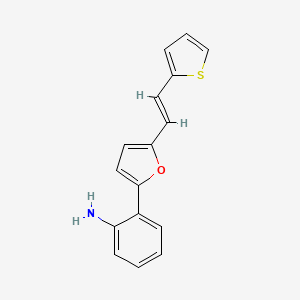
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is an organic compound that features a complex structure with a thiophene ring, a furan ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Nitric acid, halogens (chlorine, bromine), and sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its conjugated structure.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of advanced materials such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Furan: A related compound with a furan ring instead of a thiophene ring.
Aniline: A basic aromatic amine without the additional heterocyclic rings.
Uniqueness
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is unique due to its combination of thiophene, furan, and aniline moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H13NOS |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
2-[5-[(E)-2-thiophen-2-ylethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C16H13NOS/c17-15-6-2-1-5-14(15)16-10-8-12(18-16)7-9-13-4-3-11-19-13/h1-11H,17H2/b9-7+ |
Clé InChI |
VBSUJFTXPDWRNN-VQHVLOKHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=CS3)N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=CS3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


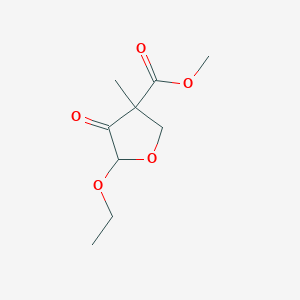
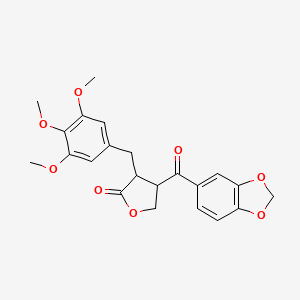

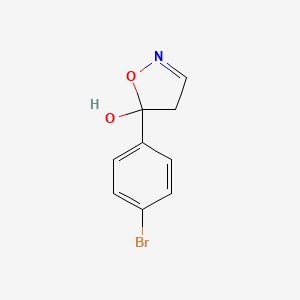
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)

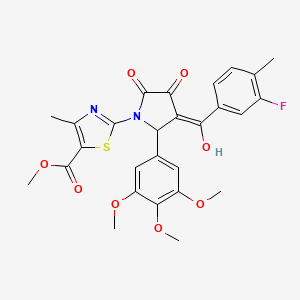
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
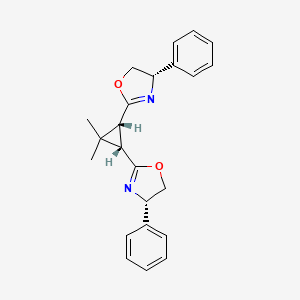
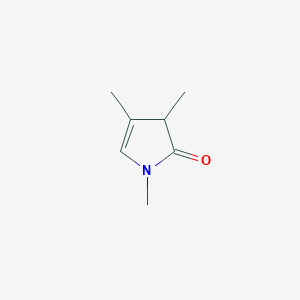
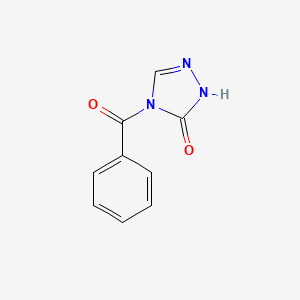
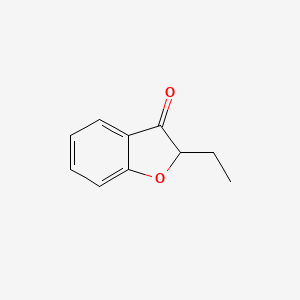
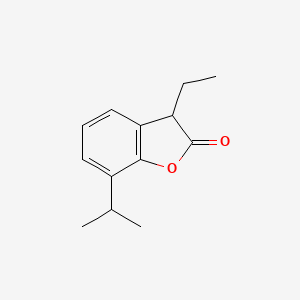
![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
